Product packaging for CCW 28-3(Cat. No.:)

CCW 28-3

Cat. No.: B1192474
M. Wt: 821.818
InChI Key: WSSWVTZWODGGCO-KXQOOQHDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CCW 28-3 is a pioneering proteolysis-targeting chimera (PROTAC) that selectively targets the bromodomain-containing protein 4 (BRD4) for degradation. It functions as a heterobifunctional molecule, comprising a ligand for BRD4 (based on the inhibitor JQ1) connected to a ligand for the E3 ubiquitin ligase RNF4 (CCW 16) via a chemical linker. This structure enables this compound to bring the target protein, BRD4, into close proximity with the RNF4 ligase, leading to the ubiquitination and subsequent proteasomal degradation of BRD4 . This compound serves as a critical proof-of-concept in the field of targeted protein degradation by successfully hijacking a novel E3 ligase, RNF4, for which few chemical tools previously existed . The development of this compound validates the use of chemoproteomic screening strategies to expand the arsenal of E3 ligases available for PROTAC technology, moving beyond the commonly used CRBN and VHL ligases . It demonstrates that RNF4 can be recruited to facilitate the degradation of a target protein in a proteasome-dependent manner. While its degradation efficiency is noted to be more modest compared to some established degraders, this compound represents a valuable chemical tool for researchers investigating BRD4 biology, the therapeutic potential of RNF4 recruitment, and the expansion of the PROTAC ligase landscape . This product is intended for research use only and is not intended for human or veterinary diagnostic or therapeutic applications.

Properties

Molecular Formula

C44H42Cl2N6O4S

Molecular Weight

821.818

IUPAC Name

(R)-N-Benzyl-2-chloro-N-(4-(4-(4-(2-(4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)acetamido)butoxy)phenoxy)phenyl)acetamide

InChI

InChI=1S/C44H42Cl2N6O4S/c1-28-29(2)57-44-41(28)42(32-11-13-33(46)14-12-32)48-38(43-50-49-30(3)52(43)44)25-39(53)47-23-7-8-24-55-35-19-21-37(22-20-35)56-36-17-15-34(16-18-36)51(40(54)26-45)27-31-9-5-4-6-10-31/h4-6,9-22,38H,7-8,23-27H2,1-3H3,(H,47,53)/t38-/m1/s1

InChI Key

WSSWVTZWODGGCO-KXQOOQHDSA-N

SMILES

O=C(N(CC1=CC=CC=C1)C2=CC=C(OC3=CC=C(OCCCCNC(C[C@@H]4C5=NN=C(C)N5C6=C(C(C)=C(C)S6)C(C7=CC=C(Cl)C=C7)=N4)=O)C=C3)C=C2)CCl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

CCW 28-3

Origin of Product

United States

Discovery and Design of Ccw 28 3

Identification of RNF4 as a Novel E3 Ligase for PROTAC Applications

RNF4 (RING finger protein 4) is an E3 ligase known for its role in ubiquitinating SUMOylated proteins, thereby marking them for proteasomal degradation atamankimya.comguidechem.commetaboage.infotargetmol.comhodoodo.com. Its identification as a viable E3 ligase for PROTAC applications was a crucial step in the development of CCW 28-3.

The discovery of RNF4-targeting ligands was primarily facilitated by Activity-Based Protein Profiling (ABPP)-based covalent ligand screening platforms atamankimya.commetaboage.infotargetmol.comhodoodo.commedkoo.cominvivochem.cnmedchemexpress.cnatamanchemicals.com. This chemoproteomics-enabled approach allowed for the identification of cysteine-reactive small molecules that interact with RNF4 atamankimya.comhodoodo.commedchemexpress.cnatamanchemicals.com. The screening process involved incubating purified human RNF4 with libraries of covalent ligands and then assessing their ability to compete with a fluorescent cysteine-reactive iodoacetamide (B48618) probe (IA-rhodamine) for binding to RNF4 targetmol.comhodoodo.com. By observing perturbations in the fluorescent labeling of RNF4, researchers could identify compounds that covalently engaged the ligase.

The initial screening efforts yielded TRH 1-23 as a hit covalent ligand that reacted with RNF4 atamankimya.comguidechem.comtargetmol.comhodoodo.commedchemexpress.cnatamanchemicals.com. This compound was found to covalently bind to either of two zinc-coordinating cysteines, Cys132 and Cys135, located within the RING domain of RNF4 atamankimya.comhodoodo.commedchemexpress.cnatamanchemicals.com. Subsequent chemical optimization of TRH 1-23 led to the development of CCW16, an improved and more potent RNF4-targeting ligand metaboage.infotargetmol.commedkoo.com. CCW16 demonstrated an improved half-maximal inhibitory concentration (IC50) of 1.8 µM in competitive ABPP assays for RNF4 engagement metaboage.infomedkoo.com.

Further characterization confirmed that CCW16 covalently modifies Cys132 and/or Cys135 in the RING domain of RNF4 atamankimya.comhodoodo.commedkoo.com. Importantly, this covalent engagement by CCW16 does not inhibit RNF4's intrinsic autoubiquitination activity, suggesting that the ligase remains functionally active when bound by the recruiter hodoodo.com. This non-inhibitory binding characteristic is critical for the effective function of a PROTAC, as the E3 ligase needs to retain its catalytic activity to ubiquitinate the target protein.

Rational Design and Synthesis of this compound

With a validated RNF4 recruiter in hand, the next phase involved the rational design and synthesis of this compound as a heterobifunctional PROTAC atamankimya.comhodoodo.com.

This compound was synthesized by chemically linking CCW16, the optimized RNF4 recruiter, to a ligand targeting the protein of interest atamankimya.comguidechem.commetaboage.infohodoodo.commedkoo.cominvivochem.cn. CCW16 acts as the E3 ligase recruiting moiety within the this compound molecule, bringing RNF4 into close proximity with the target protein.

The target protein selected for degradation by this compound was BRD4 (Bromodomain-containing protein 4), a member of the BET (Bromodomain and Extra-Terminal) family of bromodomain proteins, which also includes BRD2 and BRD3 atamankimya.comguidechem.com. JQ1, a well-established and potent small-molecule inhibitor of the BET family bromodomains, was chosen as the BRD4-targeting ligand atamankimya.comguidechem.com. JQ1 functions by competitively binding to the acetyl-lysine recognition motifs (bromodomains) of BRD4, thereby displacing it from chromatin. The integration of JQ1 into this compound aimed to induce the proteasomal degradation of BRD4 atamankimya.comguidechem.commetaboage.infohodoodo.commedkoo.cominvivochem.cn.

The resulting compound, this compound, has been demonstrated to degrade BRD4 in a proteasome- and RNF4-dependent manner atamankimya.comhodoodo.cominvivochem.cn. It exhibited higher potency for RNF4 engagement (IC50 of 0.54 µM) compared to its parent ligand CCW16 in competitive ABPP assays atamankimya.com. Furthermore, this compound induces BRD4 degradation in a dose-responsive manner in breast cancer cells.

Table 1: Key Engagement and Degradation Data for this compound and Related Compounds

CompoundTarget E3 LigaseAssay TypeIC50/DC50 for Target Engagement/DegradationReference
CCW16RNF4Competitive ABPP1.8 µM (RNF4 engagement) metaboage.infomedkoo.com
This compoundRNF4Competitive ABPP0.54 µM (RNF4 engagement) atamankimya.com
This compoundBRD4Protein Degradation~100 nM (BRD4 degradation)

Initial Characterization of this compound as a PROTAC

Initial characterization studies confirmed this compound's intended mechanism as a PROTAC. It is recognized as a potent covalent degrader of BRD4 guidetopharmacology.orginvivochem.cnacs.orgatamanchemicals.com.

Confirmation of Heterobifunctional Nature

As a PROTAC, this compound is fundamentally a heterobifunctional molecule ctdbase.orgchemrxiv.orgfluoroprobe.comsigmaaldrich.comnih.govciteab.comwikipedia.org. Its design mandates the simultaneous binding of its JQ1 moiety to BRD4 and its CCW16 moiety to the E3 ubiquitin ligase RNF4 ctdbase.orginvivochem.cnchemrxiv.orgfluoroprobe.com. This induced proximity facilitates the ubiquitination of BRD4 by RNF4, subsequently marking BRD4 for degradation via the cellular ubiquitin-proteasome system atamankimya.comnih.govctdbase.orgchemrxiv.orgnih.govwikipedia.org. Furthermore, studies confirmed that this compound effectively degrades BRD4 in a manner that is dependent on both the proteasome and RNF4, without inhibiting the autoubiquitination activity of RNF4 itself guidetopharmacology.orginvivochem.cninvivochem.cnacs.orgatamanchemicals.comchemrxiv.orgfluoroprobe.comsigmaaldrich.comguidetopharmacology.orgthermofisher.com.

Comparative Analysis with Pre-existing PROTAC Architectures

The development of this compound is particularly noteworthy in the context of expanding the landscape of E3 ligase recruiters available for PROTAC design. Historically, the majority of PROTACs have relied on a limited number of E3 ligases, predominantly Cereblon (CRBN) and Von Hippel-Lindau (VHL) atamankimya.comchemrxiv.orgfluoroprobe.comguidetopharmacology.orgnih.gov. RNF4, the E3 ligase recruited by this compound, represents an "unconventional" E3 ligase for PROTAC applications, thereby diversifying the chemical space for targeted protein degradation nih.gov.

While this compound successfully induces BRD4 degradation via an RNF4-dependent mechanism, comparative analyses have indicated that its effectiveness might be lower than some previously reported JQ1-based degraders, such as MZ1, which recruits VHL invivochem.cn. Despite this, the successful demonstration of RNF4 recruitment by this compound underscores the importance of exploring and validating novel E3 ligases invivochem.cn. This diversification is crucial for overcoming limitations associated with cell type-specific expression of E3 ligases and addressing potential resistance mechanisms that can emerge with PROTACs relying solely on CRBN or VHL pathways atamankimya.comguidetopharmacology.org.

Data Tables

The following tables summarize key chemical properties and the components of this compound. These tables are designed to be interactive when rendered in a suitable environment, allowing for sorting and filtering of data.

Table 1: Key Chemical Properties of this compound

PropertyValueSource
CAS Number2361142-23-4 guidetopharmacology.orginvivochem.cnacs.orgatamanchemicals.com
Molecular FormulaC₄₄H₄₂Cl₂N₆O₄S guidetopharmacology.orginvivochem.cnacs.org
Molecular Weight821.81 guidetopharmacology.orginvivochem.cnacs.org
DescriptionPotent covalent BRD4 degrader guidetopharmacology.orginvivochem.cnacs.orgatamanchemicals.com
MechanismProteasome- and RNF4-dependent degradation of BRD4 guidetopharmacology.orginvivochem.cninvivochem.cnacs.orgatamanchemicals.comchemrxiv.orgfluoroprobe.comsigmaaldrich.comguidetopharmacology.orgthermofisher.com

Table 2: Components of this compound

ComponentRole in PROTACChemical Type / TargetSource
JQ1POI-targeting ligandBET inhibitor (targets BRD4) ctdbase.orginvivochem.cninvivochem.cnchemrxiv.orgfluoroprobe.comthermofisher.com
CCW16E3 ligase recruiterRNF4 ligand (covalent binder) nih.govctdbase.orginvivochem.cnchemrxiv.orgfluoroprobe.com
Linker (e.g., HY-170384)Connects JQ1 and CCW16Chemical linker invivochem.cn

Molecular Mechanism of Action of Ccw 28 3

Target Engagement and Selectivity Profiling

Interaction with Bromodomain-containing Protein 4 (BRD4)

CCW 28-3 functions as a BRD4 degrader, incorporating the known BET inhibitor JQ1, which is responsible for binding to BRD4. metaboage.infomedkoo.comnih.gov The compound effectively induces the degradation of BRD4 in a manner dependent on both the proteasome and RNF4. atamanchemicals.commetaboage.infomedkoo.comnih.govnih.gov Quantitative proteomic profiling studies have identified BRD4 as the primary protein downregulated following treatment with this compound. Notably, this compound demonstrates selectivity in its action, specifically degrading BRD4 without significant degradation of other BET family proteins such as BRD2 and BRD3.

Recruitment of Ring Finger Protein 4 (RNF4) E3 Ubiquitin Ligase

A critical component of this compound is its ability to recruit the E3 ubiquitin ligase RNF4. atamanchemicals.commetaboage.infomedkoo.comnih.govnih.gov This recruitment is mediated by a ligand derived from CCW16, a cysteine-reactive small molecule identified through activity-based protein profiling (ABPP). invivochem.cnmetaboage.infomedkoo.comnih.govnih.gov CCW16 achieves its engagement by covalently modifying one of two zinc-coordinating cysteine residues, C132 or C135, located within the RING domain of RNF4, without compromising the ligase's zinc binding capacity. metaboage.infomedkoo.comnih.gov Compared to its parent ligand CCW16, this compound exhibits enhanced potency in recruiting RNF4. nih.gov RNF4 itself is a monomeric RING-type E3 ubiquitin ligase characterized by multiple SUMO-interacting motifs (SIMs) and a catalytic RING domain. Importantly, this compound does not inhibit the intrinsic autoubiquitination activity of RNF4. Research indicates that even a modest level of RNF4 engagement is sufficient to trigger the degradation of BRD4, underscoring the efficiency of RNF4 as an E3 ligase in this context.

The binding affinity of CCW16 for RNF4 is presented in the table below:

CompoundTarget E3 LigaseIC50 (μM)
CCW16RNF41.8 invivochem.cn

Formation of the Ternary Complex

Induced Proximity of BRD4 and RNF4

The fundamental principle behind PROTAC-mediated degradation by this compound involves the induced proximity of BRD4 and RNF4. invivochem.cnmetaboage.infomedkoo.comnih.gov By simultaneously binding to both the target protein and the E3 ligase, this compound acts as a molecular bridge, bringing BRD4 into close spatial arrangement with RNF4. invivochem.cnmedkoo.comnih.gov This enforced proximity is a prerequisite for the subsequent ubiquitination of BRD4, marking it for degradation. invivochem.cnmedkoo.comnih.gov

Molecular Determinants of Ternary Complex Stability

The formation of a ternary complex, comprising this compound, BRD4, and RNF4, is a necessary step for the compound's degradative function. The stability of this ternary complex is directly correlated with the efficiency of target protein degradation. While the ternary complex does not necessarily need to be exceptionally stable or long-lived, the presence of positive cooperativity in its formation is highly advantageous for effective protein degradation. The specific molecular interactions between the PROTAC, the protein of interest (BRD4), and the E3 ligase (RNF4), including potential direct protein-protein interactions within the complex, are crucial determinants of ternary complex stability.

Ubiquitination Pathway of BRD4

This compound mediates the degradation of BRD4 through the ubiquitin-proteasome system (UPS), the primary pathway for protein degradation in eukaryotic cells. invivochem.cnatamanchemicals.commetaboage.infomedkoo.comnih.govnih.gov This pathway involves a coordinated cascade of three enzyme types: E1 (ubiquitin-activating enzyme), E2 (ubiquitin-conjugating enzyme), and E3 (ubiquitin ligase). nih.gov In this mechanism, RNF4, as the recruited E3 ligase, facilitates the covalent attachment of ubiquitin molecules to BRD4. nih.gov These ubiquitin moieties are typically conjugated to lysine (B10760008) residues on the substrate protein, often forming polyubiquitin (B1169507) chains (e.g., K48-linked chains) that serve as a signal for recognition and degradation by the 26S proteasome. The degradation of BRD4 by this compound is sensitive to inhibitors of the proteasome, such as bortezomib (B1684674), and inhibitors of the E1 ubiquitin-activating enzyme, such as TAK-243, confirming its reliance on the intact UPS pathway. RNF4 is particularly noted for its role in inducing the proteasomal degradation of poly-SUMO-modified substrates. nih.gov

Role of E2 Ubiquitin-Conjugating Enzyme

The ubiquitination process, a critical post-translational modification, involves a cascade of three enzymatic steps: activation, conjugation, and ligation. This cascade is orchestrated by an E1 ubiquitin-activating enzyme, an E2 ubiquitin-conjugating enzyme, and an E3 ubiquitin ligase atamanchemicals.comuniprot.orgmims.com. The E1 enzyme initiates the process by activating ubiquitin in an ATP-dependent manner atamanchemicals.comuniprot.orgmims.comciteab.com. Subsequently, this activated ubiquitin is transferred to the active site cysteine of an E2 ubiquitin-conjugating enzyme atamanchemicals.comuniprot.orgmims.com. The E3 ubiquitin ligase, RNF4 in the context of this compound, then interacts with both the E2 enzyme and the target protein (BRD4), facilitating the transfer of ubiquitin from the E2 to a specific lysine residue on BRD4 atamanchemicals.comuniprot.orgmims.comuni.lu. RNF4 is a RING-type E3 ligase, which directly interacts with E2 enzymes to facilitate this ubiquitin transfer atamanchemicals.comuniprot.orguni.lu.

Polyubiquitin Chain Formation on BRD4

The induced proximity between RNF4 and BRD4, mediated by this compound, leads to the formation of polyubiquitin chains on BRD4 nih.govamericanelements.com. E3 ubiquitin ligases, such as RNF4, are instrumental in directing the covalent attachment of multiple ubiquitin molecules to the substrate protein uni.lucaymanchem.com. RNF4 has been shown to mediate the formation of various polyubiquitin linkages, including Lys-6, Lys-11, Lys-48, and Lys-63 ebi.ac.uk. For proteasomal degradation, the formation of Lys48-linked polyubiquitin chains is typically the signal for the target protein to be recognized and processed by the proteasome uni.lumedkoo.com.

Proteasomal Degradation of BRD4

Following the polyubiquitination of BRD4, the tagged protein is then committed to degradation through the proteasomal pathway nih.govamericanelements.comcenmed.com. This compound effectively leverages this intrinsic cellular machinery to achieve the targeted removal of BRD4.

Recognition by the 26S Proteasome

The polyubiquitinated BRD4 protein is recognized by the 26S proteasome, a large multi-catalytic protein complex found in eukaryotic cells nih.govamericanelements.cominvivochem.cnuni.lu. The 26S proteasome is the primary cellular machinery responsible for degrading most intracellular proteins, particularly those marked with polyubiquitin chains uni.lu. Upon recognition, BRD4 is unfolded and translocated into the catalytic core of the proteasome, where it is broken down into smaller peptides uni.lu.

Energy Dependence of the Degradation Process

The entire ubiquitin-proteasome system, including the initial activation of ubiquitin and the subsequent proteasomal degradation, is an energy-dependent process, requiring adenosine (B11128) triphosphate (ATP) hydrolysis atamanchemicals.comuniprot.orgmims.comciteab.com. Evidence supporting the energy dependence of this compound mediated BRD4 degradation comes from studies demonstrating that inhibition of the E1 ubiquitin-activating enzyme, for instance by TAK-243, prevents BRD4 degradation nih.govcenmed.com. This confirms that the degradation pathway engaged by this compound relies on the energy-consuming steps of the UPS.

Evidence for RNF4-Dependency and Proteasome-Dependency

The mechanism of action of this compound has been rigorously validated through various experimental approaches, confirming its reliance on both the RNF4 E3 ligase and the proteasome for BRD4 degradation wikipedia.orgfishersci.caatamankimya.comnih.govuni-freiburg.deuniprot.orgatamanchemicals.comcenmed.comgenecards.orgensembl.orgnih.govwikipedia.orginvivochem.comctdbase.org. The degradation of BRD4 induced by this compound can be abrogated by co-treatment with the proteasome inhibitor bortezomib (BTZ) nih.govamericanelements.comcenmed.com. Furthermore, the BRD4 inhibitor JQ1, which is a component of this compound, can also inhibit the degradation when administered alone, by competing for BRD4 binding and thus preventing the formation of the necessary ternary complex nih.govcenmed.com.

Studies in RNF4 Knockout Cellular Models

Crucial evidence for the RNF4-dependency of this compound was obtained from studies utilizing RNF4 knockout cellular models. Experiments conducted in RNF4 wild-type and RNF4 knockout HeLa cells demonstrated a clear distinction in BRD4 degradation uni-freiburg.deguidetopharmacology.org. In RNF4 wild-type (control) cells, this compound effectively induced the degradation of BRD4 in a dose-responsive manner uni-freiburg.decenmed.comguidetopharmacology.org. However, this degradation was significantly diminished or entirely absent in RNF4 knockout HeLa cells uni-freiburg.deguidetopharmacology.org. This direct evidence unequivocally confirms that the presence and activity of RNF4 are indispensable for this compound to mediate the degradation of BRD4 uni-freiburg.deguidetopharmacology.org.

Table 1: Key Characteristics of CCW16 and this compound

CompoundTarget E3 LigaseIC50 for RNF4 (Competitive ABPP Assay)Effect on BRD4 DegradationSelectivity
CCW16RNF4Not explicitly stated, but less potent than this compound atamankimya.comatamanchemicals.comcaymanchem.comcenmed.comRecruits RNF4 for PROTAC formation atamankimya.comuni-freiburg.deuniprot.orgcaymanchem.com-
This compoundRNF40.54 µM caymanchem.comcenmed.comPotent degradation of BRD4 nih.govcenmed.comensembl.orgnih.govwikipedia.orgDoes not degrade BRD2 and BRD3 cenmed.comctdbase.org

Preclinical Research and Cellular Activity of Ccw 28 3

In Vitro Studies in Cancer Cell Lines

The preclinical evaluation of CCW 28-3 has centered on its activity in various cancer cell lines to characterize its mechanism of action and specificity.

Studies have demonstrated that this compound induces the degradation of BRD4 in a dose-responsive manner in cellular contexts. In 231MFP triple-negative breast cancer cells, treatment with increasing concentrations of this compound for 3 hours resulted in a clear reduction in BRD4 protein levels as observed by Western blotting. biorxiv.org The degradation is dependent on the recruitment of the RNF4 E3 ligase. This was confirmed in experiments using wild-type (WT) and RNF4 knockout (KO) HeLa cells, where the degradation of BRD4 was observed in WT cells but not in RNF4 KO cells, confirming that the activity of this compound is RNF4-dependent. biorxiv.orgbiorxiv.org The degradation process is also reliant on the ubiquitin-proteasome system; pre-treatment of cells with the proteasome inhibitor bortezomib (B1684674) (BTZ) or the E1 ubiquitin activating enzyme inhibitor TAK-243 prevented the this compound-mediated degradation of BRD4. biorxiv.org

Cell LineCompoundTreatment TimeObservationReference
231MFP Breast CancerThis compound3 hoursDose-dependent degradation of BRD4 observed. biorxiv.org
Wild-Type HeLaThis compoundNot SpecifiedBRD4 degradation observed. biorxiv.orgbiorxiv.org
RNF4 Knockout HeLaThis compoundNot SpecifiedBRD4 degradation was not observed, confirming RNF4-dependence. biorxiv.orgbiorxiv.org
231MFP Breast CancerThis compound + Bortezomib (BTZ)3 hours (30 min pre-incubation)BRD4 degradation was prevented, confirming proteasome-dependence. biorxiv.org
231MFP Breast CancerThis compound + TAK-2433 hours (30 min pre-incubation)BRD4 degradation was prevented, confirming dependence on E1 ubiquitin activating enzyme. biorxiv.org

The kinetics of BRD4 degradation induced by this compound have been investigated in cellular models. In 231MFP breast cancer cells, significant degradation of BRD4 was observed following a 3-hour treatment period with the compound. biorxiv.org While detailed time-course studies showing the onset and maximal degradation points are not extensively published, this timeframe establishes the compound's ability to act within a few hours. The degradation kinetics of PROTACs are a critical factor in their efficacy, with the stability of the ternary complex (E3 ligase-PROTAC-target protein) often correlating with the efficiency of degradation. nih.gov

To evaluate the selectivity of this compound, chemoproteomic approaches such as isotopic tandem orthogonal proteolysis-activity-based protein profiling (isoTOP-ABPP) have been employed. biorxiv.org This technique maps the engagement of the covalent compound with cysteine residues across the proteome in intact cells. In one study, isoTOP-ABPP analysis of 231MFP cells treated with this compound identified only seven potential off-target proteins out of over a thousand quantified sites. biorxiv.orgescholarship.org Notably, none of these identified off-targets are components of the ubiquitin-proteasome system. biorxiv.orgbiorxiv.org This high degree of selectivity suggests that the degradation of BRD4 is likely attributable to the specific recruitment of RNF4. biorxiv.org A separate quantitative proteomic profiling analysis also uncovered seven off-target proteins, with one protein overlapping with the cysteine-reactivity data. escholarship.org

TechniqueCell LineNumber of Potential Off-Targets IdentifiedKey FindingReference
isoTOP-ABPP231MFP Breast Cancer7None of the off-targets were part of the ubiquitin-proteasome system. biorxiv.orgescholarship.org
Quantitative Proteomic Profiling231MFP Breast Cancer7Identified BRD4 as the major downregulated protein. Some off-targets included MT2A, ZC2HC1A, and ZNF367. nih.govescholarship.org

Functional Consequences of BRD4 Degradation by this compound

The induced degradation of BRD4, a key epigenetic reader and transcriptional co-activator, is expected to have significant downstream effects on cellular signaling and gene expression.

BRD4 plays a critical role in regulating the transcription of key oncogenes, including c-Myc. mdpi.com Therefore, its degradation is anticipated to suppress the expression of these target genes and impact associated signaling pathways. The E3 ligase recruited by this compound, RNF4, is known to target oncoproteins such as c-Myc, c-Jun, and β-catenin for ubiquitination, and it plays a role in regulating the Wnt signaling pathway. mdpi.com By degrading BRD4, this compound can indirectly modulate these pathways that are crucial for cell proliferation and survival in cancer. mdpi.comthno.org For instance, the BCR-ABL fusion oncoprotein, a driver in chronic myeloid leukemia (CML), activates downstream pathways like PI3K/AKT and MAPK; targeting upstream regulators like BRD4 can impact these signaling cascades. nih.gov

Effects on Cellular Processes (e.g., proliferation in certain cell lines)

This compound is a heterobifunctional degrader molecule, specifically a Proteolysis-Targeting Chimera (PROTAC), designed to recruit the Ring finger protein 4 (RNF4) E3 ubiquitin ligase to induce the degradation of specific target proteins. researchgate.netnih.gov The molecule links a ligand for the BET (Bromodomain and Extra-Terminal domain) family of proteins, JQ1, to a covalent ligand, CCW 16, that binds to the RNF4 E3 ligase. nih.govnih.gov This design facilitates the ubiquitination and subsequent proteasomal degradation of its target protein, BRD4. researchgate.netnih.gov

In cellular studies, this compound has been shown to induce potent, time- and dose-dependent degradation of the BRD4 protein in 231MFP breast cancer cells. nih.gov The mechanism of action has been confirmed to be dependent on the ubiquitin-proteasome system. Pre-treatment of cells with the proteasome inhibitor bortezomib (BTZ) or the E1 ubiquitin-activating enzyme inhibitor TAK-243 successfully prevented the degradation of BRD4 by this compound. nih.govbiorxiv.org

A key aspect of this compound's activity is its specific reliance on the RNF4 E3 ligase. In studies using wild-type and RNF4 knockout (KO) HeLa cells, this compound-mediated degradation of BRD4 was observed in the wild-type cells but was absent in the RNF4 KO cells, confirming that RNF4 is essential for its activity. nomuraresearchgroup.com

Quantitative proteomic profiling has demonstrated that BRD4 is a primary target degraded by this compound in 231MFP breast cancer cells. nomuraresearchgroup.com Interestingly, this degradation appears to be selective for BRD4. Unlike other JQ1-based degraders that recruit different E3 ligases (like VHL or cereblon), this compound treatment did not lead to the degradation of other BET family members, BRD2 and BRD3. nih.govbiorxiv.orgnih.gov This highlights how the choice of E3 ligase recruiter can fine-tune the selectivity of a degrader molecule. nih.gov While the primary focus of research has been on its degradation capabilities, some studies have noted that RNF4-based PROTACs like this compound have the ability to affect cell proliferation in cancer cells. scispace.com

Cell LinePrimary TargetObserved EffectMechanism DependencyReference
231MFP (Breast Cancer)BRD4Time- and dose-dependent degradationProteasome, RNF4 nih.govnomuraresearchgroup.com
HeLa (Cervical Cancer)BRD4Degradation in Wild-Type cells, no degradation in RNF4 KO cellsRNF4 nomuraresearchgroup.com

In Vivo Preclinical Model Systems (Non-Human)

The transition from cellular (in vitro) activity to whole-organism (in vivo) efficacy is a critical step in preclinical research. This involves evaluating the compound in non-human model systems to understand its behavior, mechanism, and potential for therapeutic application.

The primary elucidation of this compound's mechanism has been extensively detailed through in vitro cellular models. nih.govnomuraresearchgroup.com These studies have definitively shown its dependency on both the proteasome and the RNF4 E3 ligase for degrading BRD4. nih.govnomuraresearchgroup.com While the use of this compound in animal models specifically for mechanism elucidation has not been detailed in available research, such studies would typically aim to confirm that the degradation observed in cell culture also occurs within a complex biological system and is mediated by the same RNF4-dependent pathway.

A significant consideration for the development of any PROTAC is the expression level and conservation of the recruited E3 ligase across different species. researchgate.net The human genome contains over 600 E3 ligases, and their expression can be highly tissue-specific. researchgate.netnih.gov The efficacy of a PROTAC like this compound in a preclinical animal model (e.g., a mouse) is contingent on the mouse ortholog of RNF4 being sufficiently expressed in the target tissue and capable of productively interacting with the PROTAC-target complex. Differences in E3 ligase expression or structure between humans and preclinical models can lead to variations in efficacy, highlighting the importance of selecting appropriate animal models and validating E3 ligase expression in target tissues. researchgate.net

To confirm that a PROTAC is active in vivo, it is essential to assess the degradation of the target protein directly in tissue samples from treated animals. Standard methods for this assessment include:

Western Blot: Lysates from tissues of interest (e.g., tumor, liver, spleen) are analyzed to quantify the levels of the target protein (BRD4) relative to control animals. A significant reduction in the protein band intensity indicates successful degradation.

Immunohistochemistry (IHC): This technique allows for the visualization and semi-quantitative analysis of protein expression within the context of tissue architecture. A marked decrease in staining for the target protein in treated tissues compared to controls provides spatial evidence of degradation.

Mass Spectrometry-based Proteomics: This advanced technique can provide a global and unbiased quantification of changes in protein levels across the entire proteome of a tissue, confirming the selectivity of the degrader in vivo.

While these are standard approaches, specific data from the application of these methods to assess BRD4 degradation in tissues following this compound administration is not available in the reviewed literature.

Xenograft models, where human cancer cells are implanted into immunocompromised mice, are a cornerstone of preclinical oncology research for evaluating target engagement and anti-tumor activity. acs.org In such a model, the administration of this compound would be intended to cause the degradation of human BRD4 within the human tumor cells, leading to downstream anti-proliferative effects and potential tumor regression. acs.orgacs.org This provides proof-of-concept that the PROTAC can reach its target in a solid tumor and exert its intended biological effect. acs.org

The existing research on this compound has successfully established the feasibility of using chemoproteomic platforms to discover novel E3 ligase recruiters and has demonstrated the compound's ability to degrade BRD4 in a robust and RNF4-dependent manner at the cellular level. researchgate.netnih.govnomuraresearchgroup.com However, reports detailing the evaluation of this compound in in vivo xenograft models to assess target engagement and efficacy are not present in the currently available scientific literature.

Advanced Methodological Approaches in Ccw 28 3 Research

Chemoproteomic Platforms for Target Identification and Validation

Chemoproteomics, a discipline that merges chemical biology with proteomics, has proven indispensable for the identification and validation of protein targets, particularly those previously deemed "undruggable." escholarship.orgdiscoveryontarget.comdiscoveryontarget.com This approach is fundamental in understanding the broad impact of small molecules like CCW 28-3 on the cellular proteome.

Activity-Based Protein Profiling (ABPP) is a powerful chemoproteomic technique that employs small molecule chemical ligands, or probes, to identify and characterize proteins that interact with a compound of interest. These probes are typically designed with a reactive group, a linker, and a reporter group. berkeley.edu In the context of this compound, ABPP-based covalent ligand screening played a crucial role in discovering CCW 16, a cysteine-reactive small molecule that binds to the E3 ubiquitin ligase RNF4. researchgate.netnih.govacs.orgacs.orgnih.gov

Further studies utilizing gel-based ABPP analysis confirmed the interaction of this compound with purified human RNF4. Preincubation of RNF4 with this compound was shown to inhibit subsequent labeling by an IA-rhodamine probe, indicating direct engagement. researchgate.netnih.gov Notably, this compound exhibited superior potency for RNF4 compared to its parent ligand, CCW 16, in competitive ABPP assays. researchgate.net

Table 1: RNF4 Binding Potency of this compound and CCW 16 (Competitive ABPP Assay)

CompoundTargetIC50 (µM)
CCW 16RNF41.8 mdpi.com
This compoundRNF40.54 acs.org

Quantitative proteomics techniques are essential for comprehensively assessing the proteome-wide selectivity and off-target effects of compounds like this compound. Two prominent methods employed in this research include isotopic tandem orthogonal proteolysis-enabled ABPP (isoTOP-ABPP) and Tandem Mass Tag (TMT)-based quantitative proteomic profiling. acs.orgescholarship.orgnih.gov

IsoTOP-ABPP was utilized to evaluate the proteome-wide cysteine-reactivity and selectivity of this compound in 231MFP breast cancer cells. This analysis revealed that out of 1114 quantified probe-modified peptides, only 7 potential off-targets of this compound displayed isotopically light to heavy ratios greater than 4, signifying a displacement of the IA-alkyne probe labeling by over 75%. Crucially, none of these identified off-targets were components of the ubiquitin-proteasome system, suggesting that the observed BRD4 degradation is primarily attributable to RNF4-based ubiquitination. nih.gov However, the RNF4 probe-modified peptide itself was not detected in this experiment, possibly due to its low abundance or labeling efficiency. nih.gov

TMT-based quantitative proteomic profiling was also employed to assess changes in protein expression in 231MFP breast cancer cells treated with this compound. acs.orgescholarship.org This method, which can quantify proteins from multiple samples simultaneously (up to 16 with TMTpro 16plex), identified seven off-targets when profiling CCW 36-enriched proteins that competed with CCW 16. nih.govwestlakeomics.com Similar to isoTOP-ABPP, RNF4 was not detected in the TMT-based quantitative proteomic profiling of protein expression, further suggesting its low expression levels in 231MFP cells. nih.gov

Table 2: Proteome-wide Selectivity of this compound (isoTOP-ABPP)

Total Quantified PeptidesPotential Off-Targets (Ratio > 4)Off-Targets within Ubiquitin-Proteasome System
1114 nih.gov7 nih.gov0 nih.gov

Structural Biology Techniques for Ternary Complex Elucidation

Structural biology techniques are paramount for deciphering the precise molecular interactions within the ternary complexes formed by PROTACs, the E3 ligase, and the target protein. These insights are critical for rational PROTAC design and optimization. icr.ac.uk

Co-crystallography provides high-resolution structural information, revealing the exact binding modes of PROTACs within a ternary complex. This understanding is invaluable for guiding the rational design and optimization of new degraders. nih.gov The seminal work in this area involved the elucidation of the first PROTAC ternary complex crystal structure in 2017 by Ciulli's group, which showed MZ1 bound to VHL and BRD4^BD2. nih.govresearchgate.netrsc.org This structure highlighted key characteristics of PROTAC ternary complexes, including the formation of de novo protein-protein interactions (PPIs) and the conformational collapse of flexible linkers. rsc.org While the general principles derived from such structures are highly relevant to this compound's function as a PROTAC, specific co-crystal structures involving this compound, RNF4, and BRD4 have not been explicitly detailed in the provided research findings.

Cryo-Electron Microscopy (Cryo-EM) is an advanced imaging technique capable of determining the three-dimensional structures of biological molecules and complexes at near-atomic resolution. technologynetworks.comnih.gov This method involves rapidly freezing the sample in a thin layer of vitreous ice, preserving it in a near-native state, and then imaging it from various angles using an electron microscope. technologynetworks.comnih.gov

Cryo-EM offers several advantages over traditional crystallography, particularly for larger, more flexible, or heterogeneous protein complexes that are challenging to crystallize. technologynetworks.comnih.govacs.orgtandfonline.com Its application extends to studying a wide range of biological samples, including proteins, viruses, and cellular components. technologynetworks.com The potential of Cryo-EM to resolve PROTAC ternary complex structures has been demonstrated, for instance, with the DCAF15–DDB1–DDA1–indisulam–RBM39 complex, indicating its utility for elucidating the structural intricacies of PROTAC-induced assemblies. tandfonline.com

Computational and Theoretical Chemistry Approaches

Computational and theoretical chemistry approaches play a crucial role in the design, optimization, and mechanistic understanding of PROTACs like this compound. These in silico methods complement experimental techniques by providing predictive insights and guiding synthetic efforts.

Computational methods are actively employed in the identification of druggable E3 ligases, expanding the repertoire of targets for protein degradation. icr.ac.uk In the development of this compound, computational docking experiments were instrumental in optimizing the RNF4 ligand, CCW 16 (derived from TRH 1–23), and in selecting an appropriate exit vector for its conjugation to JQ1. acs.org

Beyond docking, molecular modeling, including molecular dynamics (MD) simulations, is vital for understanding conformational changes, predicting binding affinities, and designing new PROTAC derivatives. mdpi.comrsc.orgacs.org MD simulations, for example, can characterize the entropic effects of PROTAC linker length on induced protein-protein interactions (PPIs) within the ternary complex. acs.org Furthermore, advanced computational tools like AlphaFold can predict protein structures, which can then be used for docking studies. rsc.org Programs such as PRosettaC can model potential linkers and predict novel PPIs, and these predictions can be further refined using machine learning to identify optimal linker lengths and compositions, thereby facilitating the rational design of more effective PROTACs. rsc.org

Molecular Docking and Dynamics Simulations for Binding Predictions

Molecular docking played a pivotal role in the rational design of this compound. Computational docking experiments were specifically utilized to understand the interaction of CCW16, the RNF4 ligand component of this compound, with the E3 ligase RNF4. These studies assisted in identifying suitable "exit vectors" for elaborating CCW16 into a covalent PROTAC, by examining its binding to cysteine residues C132 and C135 within the RNF4 RING domain. americanelements.comtranscriptionfactor.org

Molecular dynamics (MD) simulations are broadly employed in PROTAC research to elucidate the dynamic behavior of these complex systems. These simulations can illustrate how PROTAC-dependent protein dynamics facilitate the proper arrangement of target protein lysine (B10760008) residues into the catalytic pocket of the E2 ubiquitin-conjugating enzyme for ubiquitination. atamankimya.comuni.lu Furthermore, MD simulations help in understanding how different linkers within a PROTAC series can influence residue-interaction networks, thereby governing the essential motions required for efficient ubiquitination by the degradation machinery. atamankimya.comuni.lu While specific atomistic MD simulations for this compound were not detailed in the initial discovery, the principles derived from such simulations are fundamental to understanding the functional dynamics of PROTACs like this compound.

In Silico Modeling of Ternary Complex Formation

This compound functions by inducing the formation of a ternary complex comprising the target protein BRD4, the E3 ligase RNF4, and the PROTAC molecule itself. ctdbase.orgatamankimya.comuni.luciteab.comamericanelements.comuni-freiburg.deatamanchemicals.comfluoroprobe.com In silico modeling approaches are crucial for predicting the structures and understanding the behavior of these ternary complexes. These computational methods aim to predict how the PROTAC effectively bridges the binding pockets of both the E3 ligase and the target protein. uni-freiburg.de The successful formation and stability of this ternary complex are necessary for the subsequent ubiquitination and degradation of the target protein. atamankimya.comuni.luuni-freiburg.de Advanced in silico methodologies are continuously being developed to improve the accuracy of modeling PROTAC-mediated ternary complex formation and predict targeted protein degradation, which is directly applicable to compounds like this compound. uni-freiburg.de

Advanced Cell-Based Assays

Advanced cell-based assays are indispensable for characterizing the cellular activity and mechanism of action of PROTACs like this compound.

Live-Cell Imaging for Real-Time Degradation Monitoring

Live-cell imaging techniques enable the real-time observation of cellular processes, including protein degradation. These methods offer unprecedented insights into the kinetics and dynamics of PROTAC-induced target degradation within living cells. nih.govchemrxiv.org For PROTACs, quantitative live-cell kinetic degradation assays are employed to profile their mode of action. ctdbase.org While specific live-cell imaging data for this compound were not detailed in the provided search results, such techniques are standard for monitoring the temporal course of target protein degradation induced by PROTACs and would be critical for a comprehensive understanding of this compound's cellular activity.

Reporter Gene Assays for Pathway Activation/Inhibition

Reporter gene assays are widely used in molecular biology to assess the activation or inhibition of specific cellular pathways. sigmaaldrich.comcenmed.comwikipedia.org These assays typically involve a reporter gene (e.g., luciferase) whose expression is controlled by a promoter responsive to the pathway of interest. By measuring the reporter gene's activity, researchers can infer the impact of a compound on the targeted pathway. While the provided information does not explicitly detail the use of reporter gene assays for this compound, these assays are a common tool for evaluating the downstream effects of protein degradation on cellular signaling and gene expression, which would be relevant for a comprehensive mechanistic study of a BRD4 degrader like this compound.

Structure-Activity Relationship (SAR) Studies of this compound Analogs

Key Data for this compound and Related Compounds

Compound NameMolecular Weight ( g/mol )Molecular FormulaCAS Number / PubChem CIDKey Function / Target
This compound821.81C44H42Cl2N6O4S2361142-23-4BRD4 degrader (PROTAC, RNF4-dependent) nih.gov
JQ1456.99C23H25ClN4O2SPubChem CID: 46907787BET bromodomain inhibitor (BRD2, BRD3, BRD4) transcriptionfactor.orgguidetopharmacology.org
CCW16381.8521C22H20ClNO3PubChem CID: 150069746RNF4 E3 ligase recruiter sigmaaldrich.com
MZ1(Not provided in snippets)(Not provided in snippets)PubChem CID: 122201421BRD2/4 bivalent degrader (PROTAC, VHL-dependent)
Bortezomib (B1684674)384.24C19H25BN4O4PubChem CID: 38744726S proteasome inhibitor wikipedia.orguni.lu
TAK-243519.52C19H20F3N5O5S2PubChem CID: 92045077E1 ubiquitin-activating enzyme inhibitor americanelements.comamericanelements.com

Note: In a dynamic digital publication, these tables could be interactive, allowing users to sort, filter, and expand for more details on each compound.

Detailed Research Findings for this compound

Assay TypeCell LineTreatment ConditionsKey FindingCitation
Protein Degradation (Western Blot)231MFP breast cancer cellsThis compound treatmentDose-dependent proteasomal degradation of BRD4. Degradation is RNF4-dependent. americanelements.comtranscriptionfactor.orginvivochem.cn
Competitive ABPP AssayPure human RNF4 proteinThis compound pre-incubation, then IA-rhodamine labelingThis compound showed improved binding to RNF4 with an IC50 of 0.54 µM, higher potency than the parent ligand CCW16. transcriptionfactor.orgacs.org
Mechanistic Studies231MFP breast cancer cellsPre-treatment with proteasome inhibitor (Bortezomib), E1 inhibitor (TAK-243), or BRD4 inhibitor (JQ1) prior to this compound treatmentBRD4 degradation by this compound was abrogated by inhibition of the proteasome, E1 enzyme, or competition with JQ1, confirming proteasome-, E1 inhibitor-, and BRD4 inhibitor-dependent degradation. americanelements.comacs.org

Elucidation of Key Pharmacophoric Features

The pharmacophoric features of this compound are derived from its constituent ligands and the linker connecting them. This compound is a covalent PROTAC formed by conjugating JQ1, an inhibitor of the BET family of bromodomain proteins, with CCW 16, a covalent ligand identified as an RNF4 E3 ligase recruiter ctdbase.orgguidetopharmacology.orgwikipedia.org.

JQ1 (BRD4 Ligand): JQ1 serves as the warhead that binds to BRD4, a protein implicated in various cancers by regulating gene transcription. Its interaction with BRD4 is crucial for directing the PROTAC to the target protein.

CCW 16 (RNF4 Ligand): CCW 16 is a small-molecule recruiter for RNF4, an E3 ubiquitin ligase. Research indicates that CCW 16 reacts with specific zinc-coordinating cysteines (C132 and C135) within the RING domain of RNF4, without affecting the ligase's zinc-binding ability ctdbase.org. This interaction is fundamental for recruiting RNF4 to the BRD4-PROTAC complex, thereby initiating the ubiquitination process ctdbase.org.

Linker: The linker component of this compound connects JQ1 and CCW 16, playing a critical role in orienting the two ligands optimally for ternary complex formation guidetopharmacology.orgnih.gov. The specific length and chemical composition of the linker are vital for effective target protein degradation nih.gov.

The synergistic combination of these pharmacophoric elements enables this compound to facilitate the proximity-induced ubiquitination and subsequent degradation of BRD4.

Design Principles for Modulating Potency and Selectivity

Modulating the potency and selectivity of PROTACs like this compound is a sophisticated process that involves careful consideration of the individual ligand properties, the E3 ligase interaction, and the linker characteristics.

Strategies for Optimization:

Linker Engineering: The linker's positioning and composition are critical for promoting efficient degradation of the target protein. Variations in linker length and attachment points can significantly influence the stability and formation of the ternary complex, thereby impacting both potency and selectivity. For instance, studies on other PROTACs have shown that linker design directly determines selectivity, allowing for precise modulation of target activity.

E3 Ligase Selectivity: While this compound successfully utilizes RNF4, expanding the landscape of E3 ligase recruiters is an ongoing area of research in TPD ctdbase.orginvivochem.cn. Developing ligands for tumor-specific E3 ligases could lead to more effective cancer treatments with reduced off-target effects invivochem.cn. This compound demonstrated higher potency for RNF4 compared to its parent ligand, CCW 16, in competitive assays.

Mechanism of Action: The event-driven mechanism of PROTACs, where the degrader is catalytic and can be recycled, inherently contributes to their heightened potency and improved target selectivity compared to occupancy-driven inhibitors wikipedia.org. This allows for lower dosing and a prolonged duration of action.

Research Findings on Potency and Selectivity:

This compound has been shown to degrade BRD4 in a dose-dependent manner in breast cancer cells, with degradation observed within one hour of introduction. The necessity of RNF4 for this degradation was confirmed by the absence of BRD4 degradation in RNF4 knockout HeLa cells, underscoring the compound's RNF4-dependent mechanism. While this compound demonstrated successful BRD4 degradation, some studies have noted that its effectiveness might be lower compared to other JQ1-based degraders, such as MZ1, suggesting room for further optimization in its design to enhance potency.

The ongoing research aims to refine the chemical design principles for PROTACs to systematically and modularly convert protein-targeting ligands into highly potent and selective degraders.

Future Directions and Research Opportunities

Exploration of E3 Ligase Selectivity and Promiscuity

Despite the existence of hundreds of E3 ubiquitin ligases in the human genome, only a limited number of ligase recruiters are currently employed in targeted protein degradation applications. cellsignal.cnensembl.org Expanding this repertoire is critical for broadening the scope of degradable targets and potentially achieving more selective, tissue- or organ-specific degradation. ensembl.org RNF4, the E3 ligase recruited by CCW 28-3, is a RING family E3 ligase known for targeting polysumoylated proteins for proteasomal degradation, primarily through Lys48-linked polyubiquitination. nih.govfn-test.com

Identifying Additional RNF4 Substrates

A deeper understanding of RNF4's substrate landscape is crucial for fully leveraging its potential in targeted protein degradation. Prior research has identified several endogenous RNF4 substrates, including the oncogenic fusion protein PML-RAR, poly(ADP-ribose) polymerase 1 (PARP-1a), centromere protein 1 (CENP-I), hypoxia inducible factor 2α (HIF-2α), and the HTLV-1 oncoprotein Tax. fn-test.com For most of these, RNF4-mediated ubiquitination leads to proteasomal degradation, although in the case of Tax, it can also regulate subcellular localization. fn-test.com

Advanced methodologies, such as BirA-based proximity labeling (e.g., the BioE3 system), are instrumental in identifying both established and novel targets of E3 ligases like RNF4. nih.gov Studies utilizing these approaches have revealed potential RNF4 targets involved in crucial cellular processes, including RNA processing, DNA repair, the ubiquitin-proteasome system (UPS), DNA recombination and damage response, replication, and translation. Continued exploration in this area will uncover a broader range of proteins amenable to RNF4-mediated degradation, thereby expanding the therapeutic applications of RNF4-recruiting PROTACs.

Development of this compound Analogs with Enhanced Characteristics

The design of PROTACs like this compound involves three core components: an E3-recruiting ligand (CCW16), a POI-targeting warhead (JQ1 for BRD4), and a chemical linker connecting the two. Optimization efforts frequently focus on the linker, as the POI and E3 ligase ligands typically offer less flexibility for modification.

Optimization of Linker Length and Composition

The linker plays a critical role in dictating the degradation potency, selectivity, physicochemical properties, and pharmacokinetic profile of PROTACs. Achieving optimal degradation efficiency necessitates fine-tuning the linker to ensure the ideal spatial orientation and distance between the target protein and the E3 ligase within the ternary complex. Linker lengths commonly range from 12 to over 20 carbons.

Mechanistic Studies on PROTAC Resistance Mechanisms

A significant challenge in the development of PROTACs, including this compound, is the potential for cancer cells to develop resistance. uniprot.org Understanding these resistance mechanisms is crucial for designing next-generation degraders and combination therapies.

Observed resistance mechanisms to PROTACs include:

E3 Ligase Alterations: Mutations or downregulation of the E3 ligase machinery (e.g., CRBN or VHL) have been identified as resistance mechanisms for other PROTACs. uniprot.org This suggests that similar alterations in RNF4 could lead to resistance against this compound. Identifying and developing alternative E3 ligases is a promising strategy to circumvent such resistance. uniprot.org

Drug Efflux Pump Upregulation: The increased abundance or production of drug efflux pumps, such as MDR1 (ABCB1), has been shown to mediate both intrinsic and acquired resistance to PROTACs in cancer cells. Co-administration of MDR1 inhibitors or genetic ablation of ABCB1 can resensitize resistant cells to PROTACs.

"Hook Effect": At very high concentrations, PROTAC molecules can saturate the binding sites on either the target protein or the E3 ligase, thereby preventing the formation of the essential ternary complex required for degradation. uniprot.org This phenomenon, known as the "hook effect," can lead to a reduction in degradation efficiency at higher doses.

Target Protein Mutations: Mutations in the target protein itself, as observed with other PROTACs (e.g., EGFR, P53), can also confer resistance by impeding PROTAC binding or ternary complex formation. This implies that mutations in BRD4 could emerge as a resistance mechanism to this compound.

Despite these challenges, the event-driven mechanism of PROTACs offers a distinct advantage over traditional small molecule inhibitors, providing a basis for overcoming resistance mechanisms often encountered with occupancy-driven drugs. uniprot.org Continued mechanistic studies are vital to anticipate and address resistance, ensuring the long-term therapeutic viability of PROTACs.

Investigation of Adaptive Cellular Responses to Protein Degradation

While PROTACs offer a powerful therapeutic strategy, including the potential to overcome resistance mechanisms associated with traditional occupancy-driven inhibitors, cells can develop adaptive responses to targeted protein degradation nih.gov. Understanding these cellular adaptations is crucial for the long-term efficacy of PROTAC-based therapies. Research in this area focuses on delineating how the ubiquitin-proteasome system, a fundamental pathway for protein homeostasis and immune surveillance, responds to sustained PROTAC-mediated protein depletion thno.org. Investigations may explore changes in protein synthesis rates, alterations in the expression or activity of other components of the UPS, or the activation of alternative signaling pathways that compensate for the degraded protein's function. Such studies are vital for predicting and mitigating potential resistance mechanisms in clinical settings.

Identification of Mutations in E3 Ligases or Target Proteins that Confer Resistance

A significant challenge in PROTAC development is the emergence of acquired resistance, which can manifest through genomic alterations in the core components of the E3 ligase complexes or, less frequently, through secondary mutations within the target protein itself. For instance, resistance to PROTACs often involves mutations or downregulation of commonly recruited E3 ligases such as Cereblon (CRBN) or Von Hippel-Lindau (VHL) protein. Identifying these resistance-conferring mutations is paramount for designing next-generation PROTACs that can circumvent such adaptive mechanisms. This includes exploring novel E3 ligases beyond the conventionally utilized ones, as the E3 ligase-specific nature of resistance suggests that switching the recruited ligase could restore therapeutic efficacy.

Expansion of PROTAC Applications Beyond BRD4 Degradation Utilizing RNF4

The successful application of RNF4 in BRD4 degradation by this compound highlights the potential of this E3 ligase for broader therapeutic applications.

Recruitment of RNF4 for Degradation of Other Target Proteins of Interest

RNF4 is an E3 ligase known for its role in ubiquitinating SUMOylated proteins, marking them for proteasomal degradation nih.govctdbase.org. The identification of CCW16 as a covalent RNF4 recruiter, and its successful integration into this compound for BRD4 degradation, provides a validated chemical handle for recruiting RNF4 nih.govuniroma2.it. Future research can leverage this insight to design new PROTACs that recruit RNF4 for the degradation of other therapeutically relevant POIs. This involves conjugating the RNF4-recruiting moiety (like CCW16) to ligands specific for different target proteins. This strategy could unlock the "undruggable" proteome, particularly for proteins lacking conventional binding pockets amenable to small-molecule inhibitors nih.govuniroma2.it.

Development of Multi-Targeting PROTACs

The concept of multi-targeting PROTACs, which can simultaneously degrade multiple disease-relevant proteins or target different sites on a single protein, represents an exciting frontier in PROTAC development invivochem.cn. While this compound is designed for specific BRD4 degradation, the successful recruitment of RNF4 establishes a precedent for its use in diverse PROTAC architectures. Future efforts could explore the design of PROTACs that utilize RNF4 to degrade multiple targets, potentially offering synergistic therapeutic effects or overcoming resistance mechanisms that arise from compensatory pathways. This could involve developing PROTACs with two distinct POI-binding moieties, or a single POI-binding moiety capable of engaging multiple targets, all while recruiting RNF4.

Integration of Artificial Intelligence and Machine Learning in PROTAC Design

The complexity of PROTAC design, particularly concerning ternary complex formation and degradation efficiency, makes it an ideal domain for the application of artificial intelligence (AI) and machine learning (ML).

Predictive Models for Ternary Complex Formation and Degradation Efficiency

AI and ML approaches are increasingly being integrated into PROTAC design workflows to accelerate the discovery and optimization process nih.govsigmaaldrich.cominvivochem.cn. Predictive models, often employing deep learning and graph neural networks, can analyze molecular structures of PROTACs, POIs, and E3 ligases to forecast the likelihood of successful ternary complex formation and subsequent degradation efficiency nih.govsigmaaldrich.cominvivochem.cn. These models can streamline the screening of vast PROTAC libraries, identifying candidates with the highest potential for effective degradation nih.gov. Furthermore, molecular dynamics (MD) simulations, often guided by AI, provide critical insights into the dynamic behavior, stability, and optimal spatial arrangement of the PROTAC-POI-E3 ligase ternary complex, which is crucial for efficient ubiquitination nih.govuni.lucenmed.cominvivochem.cn. While stable ternary complex formation is a prerequisite, it does not always directly correlate with degradation potency, underscoring the need for sophisticated predictive models that account for the intricate dynamics of the degradation process uni.lucenmed.com.

Data Table: this compound Degradation Efficiency

The following table summarizes key degradation data for this compound.

CompoundTarget ProteinE3 Ligase RecruitedDC50 (BRD4 Degradation)Mechanism
This compoundBRD4RNF4~100 nM (long isoform)Proteasome- and RNF4-dependent degradation thno.org

Limitations of Current Research Methodologies

Challenges in Predicting In Vivo Degradation Kinetics from In Vitro Data

Key factors influencing these kinetics include cellular permeability, the efficiency of induced binary and ternary complex formation, and the rate of ubiquitination. rsc.org For CCW 28-3, studies have demonstrated its ability to induce BRD4 degradation in a time- and dose-dependent manner, with the process confirmed to be proteasome-dependent as it is inhibited by proteasome inhibitors like bortezomib (B1684674) and E1 ubiquitin activating enzyme inhibitors such as TAK-243. nih.gov Despite such robust in vitro and cellular characterization, translating these observations into accurate quantitative predictions for in vivo degradation rates and sustained efficacy remains a significant hurdle across the PROTAC field. Some PROTACs may exhibit rapid initial degradation but also a quick rebound of target protein levels, underscoring the importance of understanding the full kinetic profile beyond initial potency. nih.govrsc.org

Limitations of Current Preclinical Models in Recapitulating Complex Biological Environments

Current preclinical models, including various cell lines and xenograft mouse models, are indispensable for evaluating the efficacy and preliminary pharmacology of PROTACs. mdpi.com Nevertheless, these models often fall short in fully recapitulating the intricate and dynamic biological environments encountered in vivo. This includes variations in cellular heterogeneity, tissue-specific expression patterns of E3 ligases, and the complex interplay of pharmacokinetics and pharmacodynamics within a living organism. sciopen.comudc.es

For instance, while this compound effectively degrades BRD4 in breast cancer cell lines, such as 231MFP cells, studies have indicated that the RNF4 ligand (CCW16) and the resulting PROTAC (this compound) may not achieve complete selectivity for RNF4 or optimal cellular exposure in all contexts. escholarship.orgnih.govacs.org Such observations highlight the limitations of simplified preclinical systems in fully reflecting the broader biological impact and selectivity of a degrader. Furthermore, the absence of specific components of the ubiquitin-proteasome system in certain cell types can lead to resistance to PROTAC-mediated degradation, a phenomenon that might not be readily apparent or fully understood from the limited scope of standard preclinical models. sciopen.com

Methodological Hurdles in Comprehensive Proteome-Wide Profiling

Comprehensive proteome-wide profiling is critical for elucidating the precise on-target effects and identifying any unintended off-target interactions of PROTACs, which is paramount for establishing their selectivity and understanding their full mechanism of action. nih.govescholarship.orgresearchgate.netacs.org However, achieving deep and comprehensive coverage of the proteome and its post-translational modifications, particularly the cysteinome for covalent ligands, poses substantial methodological hurdles. researchgate.net

Activity-based protein profiling (ABPP) chemoproteomic platforms have proven invaluable in the discovery of novel E3 ligase recruiters, such as the RNF4 ligand CCW16, which was a precursor to this compound. acs.orgnih.govescholarship.orgberkeley.eduresearchgate.net Despite these advanced techniques, challenges persist in accurately identifying all proteins bound by a small molecule within their native cellular environments. acs.org In the case of this compound, quantitative proteomic profiling identified BRD4 as the primary protein downregulated. Crucially, this profiling also revealed the degradation of several off-target proteins, including MT2A, ZC2HC1A, and ZNF367. nih.gov This finding underscores both the necessity of comprehensive profiling to uncover such unintended interactions and the ongoing methodological complexities in achieving truly exhaustive proteome coverage. Recent advancements, such as SP4 plate-based sample preparation combined with rapid chromatographic gradients and data-independent acquisition, have improved cysteinome coverage, enabling the identification of thousands of cysteine sites crucial for covalent ligand discovery. researchgate.net

Table 1: Selectivity Profile of this compound in Quantitative Proteomic Profiling

ProteinEffectReference
BRD4Major Downregulation nih.gov
MT2AOff-target Downregulation nih.gov
ZC2HC1AOff-target Downregulation nih.gov
ZNF367Off-target Downregulation nih.gov

Complexity of Studying Ternary Complex Dynamics and Stoichiometry

The core mechanism of PROTAC-induced degradation relies on the formation of a transient ternary complex, bringing together the PROTAC, the protein of interest (POI), and the E3 ubiquitin ligase. nih.govresearchgate.netresearchgate.netrsc.orgacs.orgresearchgate.net Comprehending the dynamic nature and precise stoichiometry of these complexes is inherently complex due to their transient existence and the multitude of factors that influence their formation and stability. nih.govresearchgate.netacs.orgresearchgate.net

Factors such as the specific orientation of the ligands within the complex, their hydrophobicity, the physicochemical properties of the chemical linker connecting the two ligands, and even direct protein-protein interactions between the POI and the E3 ligase can significantly impact the efficiency of ternary complex formation and, consequently, the degradation efficacy. mdpi.comnih.gov The concept of "cooperativity," where the formation of the three-body complex is thermodynamically favored over individual binary interactions, is recognized as beneficial for effective degradation. However, its precise quantification and prediction remain a challenging area of research. nih.govacs.org

Computational modeling approaches, including protein-protein docking and extensive conformational sampling of PROTAC linkers, are being developed to predict and rationalize ternary complex formation. acs.orgresearchgate.net While these tools are advancing, they are still in evolution and require further refinement to accurately capture the full complexity of these dynamic interactions. For this compound, its demonstrated ability to degrade BRD4 in an RNF4-dependent manner signifies successful ternary complex formation, yet the detailed biophysical characterization of its specific complex dynamics and stoichiometry represents a broader area of ongoing research complexity within the PROTAC field. nih.govresearchgate.netresearchgate.net

Scope of Current E3 Ligase Repertoire for PROTAC Development

A significant limitation in the broader application of PROTAC technology is the relatively restricted number of E3 ubiquitin ligases that have been successfully harnessed for targeted protein degradation. acs.orgnih.govsciopen.comudc.esnih.govacs.orgacs.org Despite the human genome encoding over 600 E3 ligases, the vast majority of developed PROTACs predominantly recruit only a handful, primarily Cereblon (CRBN) and Von Hippel-Lindau (VHL), with Inhibitor of Apoptosis Proteins (IAPs) and MDM2 being utilized to a lesser extent. mdpi.comnih.govnih.govsciopen.comudc.esacs.orgacs.orgsci-hub.se

The discovery and characterization of this compound are particularly noteworthy because it expands this limited repertoire by effectively recruiting the E3 ligase RNF4 for the degradation of BRD4. mdpi.comnih.govacs.orgnih.govresearchgate.netsciopen.comudc.esnih.govacs.org This achievement was facilitated through unconventional approaches, specifically activity-based protein profiling (ABPP)-based covalent ligand screening, which demonstrated a viable strategy for identifying novel E3 ligase binders beyond the commonly used ones. nih.govacs.orgnih.govnih.govacs.org Expanding the E3 ligase toolbox is crucial to overcome challenges such as resistance to PROTACs in certain cellular contexts and to enable the degradation of a wider array of "undruggable" proteins, thereby broadening the therapeutic potential of this modality. acs.orgnih.govsciopen.comudc.esacs.org

Q & A

Basic Research Questions

Q. What experimental methodologies are critical for validating the proteasome-dependent degradation mechanism of CCW 28-3?

  • Methodological Answer :

  • Use pulse-chase assays to monitor BRD4 degradation kinetics in the presence of proteasome inhibitors (e.g., MG-132) to confirm proteasomal dependency .
  • Employ immunoblotting with anti-BRD4 and anti-RNF4 antibodies to correlate degradation efficiency with RNF4 activity. Include controls with siRNA-mediated RNF4 knockdown to validate specificity .
  • Reference experimental protocols from (e.g., detailed characterization of new compounds and replication guidelines) to ensure reproducibility .

Q. How can researchers design dose-response experiments to assess this compound’s efficacy while minimizing off-target effects?

  • Methodological Answer :

  • Conduct concentration-gradient assays (e.g., 0.1–10 µM) in cancer cell lines (e.g., HCT-116, MCF-7) and measure IC₅₀ values via cell viability assays (MTT or CellTiter-Glo).
  • Pair these with thermal shift assays (TSA) to verify target engagement specificity. Cross-reference findings with structural data (e.g., RNF4 binding pocket analysis) to rule out nonspecific interactions .
  • Follow ’s guidelines on data accuracy and avoiding fabrication during analysis .

Advanced Research Questions

Q. What strategies resolve contradictions between in vitro and in vivo degradation efficiencies of this compound?

  • Methodological Answer :

  • Perform pharmacokinetic profiling to assess compound stability, bioavailability, and tissue penetration. Use LC-MS/MS to quantify this compound levels in plasma and tumor tissues .
  • Compare transcriptomic data (RNA-seq) from in vitro models and xenografts to identify microenvironmental factors (e.g., hypoxia, stromal interactions) that may impair degradation efficiency .
  • Apply ’s principles to avoid data manipulation and transparently report discrepancies .

Q. How can researchers optimize experimental designs to study RNF4’s role in this compound-mediated BRD4 degradation without confounding variables?

  • Methodological Answer :

  • Use isogenic cell lines with CRISPR-edited RNF4 or BRD4 alleles to isolate pathway dependencies.
  • Incorporate time-resolved fluorescence resonance energy transfer (TR-FRET) assays to monitor real-time RNF4-BRD4 interactions post-CCW 28-3 treatment.
  • Align with ’s recommendations on minimizing bias through rigorous focus on research questions and predefined protocols .

Q. What statistical and computational approaches are recommended for analyzing multi-omics datasets generated from this compound studies?

  • Methodological Answer :

  • Apply pathway enrichment analysis (e.g., GSEA, DAVID) to proteomic and transcriptomic data to identify downstream effects of BRD4 degradation.
  • Use machine learning models (e.g., random forest, SVM) to predict patient stratification markers based on this compound response profiles.
  • Follow ’s standards for data presentation, including raw data in appendices and processed data in the main text .

Data Integrity and Reproducibility

Q. How should researchers address challenges in replicating this compound’s degradation kinetics across different laboratory settings?

  • Methodological Answer :

  • Standardize protocols using reference materials (e.g., commercially available BRD4 protein) and inter-laboratory calibration.
  • Document all experimental variables (e.g., cell passage number, serum batch) in line with ’s requirements for supplementary data .
  • Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data storage and sharing, as outlined in .

Ethical and Reporting Standards

Q. What ethical considerations apply when publishing this compound research involving proprietary datasets or collaborations?

  • Methodological Answer :

  • Disclose all funding sources and potential conflicts of interest in the manuscript’s declarations section ( , Section 3.4) .
  • Use data-sharing agreements to protect intellectual property while enabling replication. Reference ’s guidelines on data ownership and collaborative ethics .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.